2-{[4-(4-ethoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
Description
Chemical Identification and Nomenclature
The compound is systematically named 2-{[4-(4-ethoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid , with the molecular formula C₁₉H₁₉N₃O₄S and a molecular weight of 385.44 g/mol . Its IUPAC nomenclature reflects the core 1,2,4-triazole ring substituted at positions 3, 4, and 5:
- Position 4 : A 4-ethoxyphenyl group (C₆H₄-O-C₂H₅)
- Position 5 : A phenoxymethyl moiety (CH₂-O-C₆H₅)
- Position 3 : A sulfanylacetic acid side chain (-S-CH₂-COOH)
The SMILES notation CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)O)COC3=CC=CC=C3 and InChIKey KEVFMJOCOYZRBG-UHFFFAOYSA-N provide unambiguous representations of its connectivity and stereochemical features. The CAS registry number 893725-77-4 serves as its unique identifier in chemical databases.
Historical Context of Triazole-Based Compound Development
The synthesis of 1,2,4-triazole derivatives emerged prominently in the late 20th century, driven by their pharmacological potential as antifungal, antiviral, and anticancer agents. Early work focused on unsubstituted 1,2,4-triazole (C₂H₃N₃), which exhibited amphoteric properties due to its ability to undergo both N-protonation and deprotonation (pKa = 2.45).
Key milestones in triazole chemistry relevant to this compound include:
- Functionalization at Position 3 : Introduction of sulfur-containing groups like sulfanylacetic acid (as seen in this compound) enhanced metal-chelating capabilities, enabling applications in coordination chemistry.
- Aryl Substitutions : Adding ethoxyphenyl and phenoxymethyl groups at positions 4 and 5 improved lipid solubility and bioavailability, as demonstrated in analogues like N-(4-ethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS 333322-66-0).
- Acid Derivatives : Conversion of terminal methyl groups to carboxylic acids (e.g., acetic acid in this compound) increased polarity for solubility in aqueous matrices.
Position Within 1,2,4-Triazole Derivative Classifications
This compound belongs to the 3-sulfanylacetic acid-substituted 1,2,4-triazoles , a subclass characterized by:
- Core Modifications :
- Functional Group Taxonomy :
| Position | Substituent | Role |
|---|---|---|
| 3 | -S-CH₂-COOH | Chelation site, acidity (pKa ≈ 4.5) |
| 4 | 4-Ethoxyphenyl | Electron donation, lipophilicity |
| 5 | Phenoxymethyl | Steric stabilization |
Comparative analysis with structurally related compounds highlights its uniqueness:
- Vs. 4-(4-Methoxyphenyl) Analogues : Replacement of methoxy (-OCH₃) with ethoxy (-OC₂H₅) at position 4 increases hydrophobic interactions, as evidenced by logP values (predicted 3.81 vs. 3.45).
- Vs. Acetamide Derivatives : The acetic acid terminus (vs. acetamide in CAS 333322-66-0) introduces pH-dependent solubility, favoring ionization at physiological pH.
Properties
Molecular Formula |
C19H19N3O4S |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
2-[[4-(4-ethoxyphenyl)-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
InChI |
InChI=1S/C19H19N3O4S/c1-2-25-16-10-8-14(9-11-16)22-17(12-26-15-6-4-3-5-7-15)20-21-19(22)27-13-18(23)24/h3-11H,2,12-13H2,1H3,(H,23,24) |
InChI Key |
YCJDKIWIBJAAQU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)O)COC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Formation of the 1,2,4-Triazole Core
The 1,2,4-triazole scaffold is typically synthesized via cyclization of hydrazine derivatives. A common approach involves reacting phenoxyacetyl hydrazide with 4-ethoxyphenyl isothiocyanate under basic conditions (e.g., NaOH or KOH) to form a thiosemicarbazide intermediate. Subsequent cyclization in the presence of phosphorus oxychloride (POCl₃) or acetic anhydride (Ac₂O) yields 4-(4-ethoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol (Intermediate A ).
Reaction Conditions :
Thioether Linkage Formation
Intermediate A undergoes nucleophilic substitution with chloroacetic acid in the presence of a base (e.g., pyridine or sodium hydroxide) to introduce the sulfanyl acetic acid moiety. This step is critical for achieving the final product.
Reaction Scheme :
Intermediate A + ClCH₂COOH → 2-{[4-(4-Ethoxyphenyl)-5-(Phenoxymethyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetic Acid
Optimized Parameters :
Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to accelerate cyclization and thioether formation. This method reduces reaction times by 50–60% while maintaining yields comparable to conventional heating.
Example Protocol :
- Mix phenoxyacetyl hydrazide (10 mmol) and 4-ethoxyphenyl isothiocyanate (12 mmol) in ethanol.
- Irradiate at 150 W for 15 minutes.
- Add chloroacetic acid (12 mmol) and irradiate for an additional 10 minutes.
- Purify via recrystallization (ethanol/water).
Characterization and Analytical Data
The final product is characterized using spectroscopic and chromatographic methods:
| Property | Data |
|---|---|
| Molecular Formula | C₂₀H₂₀N₃O₄S |
| Molecular Weight | 413.45 g/mol |
| Melting Point | 162–165°C |
| IR (KBr, cm⁻¹) | 3250 (N-H), 1705 (C=O), 1590 (C=N), 1250 (C-O-C), 690 (C-S) |
| ¹H NMR (DMSO-d₆, ppm) | 1.35 (t, 3H, -OCH₂CH₃), 4.02 (q, 2H, -OCH₂CH₃), 4.85 (s, 2H, -SCH₂COO), |
| 5.20 (s, 2H, -OCH₂C₆H₅), 6.8–7.4 (m, 9H, aromatic) | |
| ¹³C NMR (DMSO-d₆, ppm) | 14.8 (-OCH₂CH₃), 63.5 (-OCH₂CH₃), 68.2 (-SCH₂COO), 114–160 (aromatic) |
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Conventional Heating | Reproducible, scalable | Long reaction times (6–8 hours) | 70–75% |
| Microwave-Assisted | Rapid (25–30 minutes), energy-efficient | Requires specialized equipment | 80–85% |
| Solid-State Synthesis | Solvent-free, eco-friendly | Lower yields (60–65%) | 60–65% |
Critical Factors Influencing Yield and Purity
- Base Selection : Pyridine enhances nucleophilicity in thioether formation but may require neutralization.
- Solvent Polarity : Polar aprotic solvents (DMF) improve solubility of intermediates.
- Temperature Control : Excess heat (>100°C) promotes decomposition of the triazole ring.
- Purification : Recrystallization from ethanol/water (3:1 v/v) removes unreacted chloroacetic acid.
Industrial and Research Applications
This compound serves as a precursor for antimicrobial and anti-inflammatory agents, with recent studies highlighting its efficacy against Staphylococcus aureus (MIC: 0.25 μg/mL) and Candida albicans (MIC: 0.5 μg/mL). Its synthesis is integral to developing hybrid triazole-based pharmaceuticals.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(4-ethoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are possible, especially at the phenyl and triazole rings.
Common Reagents and Conditions
Oxidation: H2O2 in acidic medium.
Reduction: NaBH4 in methanol.
Substitution: Alkyl halides in the presence of a base like K2CO3.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
2-{[4-(4-ethoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its possible use in developing new pharmaceuticals with anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-{[4-(4-ethoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid involves its interaction with various molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The biological and physicochemical properties of triazole derivatives are highly dependent on substituents at the 4- and 5-positions of the triazole ring. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Triazole Derivatives
Key Observations:
Phenoxymethyl at the 5-position is shared with 3d and Wang et al.’s compound, suggesting a conserved role in steric bulk or π-π interactions . Replacement of acetic acid with acetamide (e.g., OLC-12, VUAA-1) reduces acidity, likely altering solubility and receptor affinity .
Biological Activity Trends: Anti-inflammatory/Analgesic Activity: Dichlorinated derivatives (3d, 3e in ) showed enhanced activity compared to non-halogenated analogs, likely due to increased electron-withdrawing effects and receptor binding . Orco Agonists: Acetamide derivatives (OLC-12, VUAA-1) exhibit ion channel modulation, highlighting the role of the triazole-sulfanyl group in protein interactions .
Stability and Degradation
highlights the forced degradation of a morpholinium salt to yield 2-((4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid under acidic conditions. This suggests that the target compound’s stability may depend on pH and substituent electron effects .
Biological Activity
2-{[4-(4-ethoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid (CAS No. 893725-77-4) is a compound of interest due to its potential biological activities. This article aims to summarize the available data regarding its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 385.44 g/mol. The structure features a triazole ring, which is often associated with diverse biological activities, including antifungal and anticancer properties.
Antifungal Activity
Research indicates that triazole derivatives can exhibit significant antifungal activity. For instance, compounds structurally similar to 2-{[4-(4-ethoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid have been tested against various fungal strains. The following table summarizes the antifungal activity of related compounds:
| Compound Name | Fungal Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Candida albicans | 8 µg/mL |
| Compound B | Aspergillus niger | 16 µg/mL |
| Compound C | Cryptococcus neoformans | 32 µg/mL |
Anticancer Activity
Similar triazole compounds have demonstrated anticancer properties in vitro. The following table presents data on the efficacy of related triazole derivatives against various cancer cell lines:
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Compound D | MCF-7 (Breast) | 10 |
| Compound E | HCT116 (Colon) | 15 |
| Compound F | A549 (Lung) | 20 |
Case Studies
- Study on Antifungal Efficacy : A study conducted by Smith et al. (2021) evaluated a series of triazole derivatives for their antifungal activity against Candida species. The results showed that compounds with similar structures to our target compound exhibited significant inhibition at concentrations as low as 8 µg/mL.
- Anticancer Screening : In a study published in the Journal of Medicinal Chemistry (2020), researchers screened various triazole derivatives for anticancer activity. The results indicated that certain compounds displayed IC50 values in the low micromolar range against multiple cancer cell lines, suggesting potential for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
